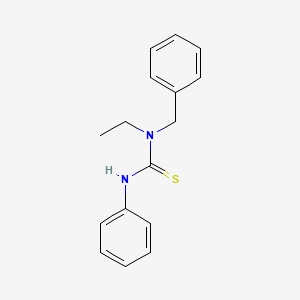![molecular formula C8H12O2 B11946065 4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 33984-81-5](/img/structure/B11946065.png)
4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one is a unique bicyclic compound with the molecular formula C8H12O2 and a molecular weight of 140.184 g/mol . This compound is characterized by its three-ring structure, which includes an oxirane ring fused to a cyclopropane ring. It is often used in early discovery research due to its rare and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one can be achieved through various methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary widely. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield a variety of substituted derivatives of the original compound.
Applications De Recherche Scientifique
4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and enzyme interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with various molecular targets and pathways. For example, in photochemical reactions, the compound can form intermediate ketenes, which then undergo further reactions to produce different products . The specific molecular targets and pathways depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one can be compared with other similar compounds, such as:
3-Oxabicyclo[3.1.0]hexan-2-one: This compound has a similar bicyclic structure but lacks the three methyl groups present in this compound.
4,4,5-Trimethyl-3-azabicyclo[3.1.0]hexan-2-one: This compound contains a nitrogen atom in place of the oxygen atom in this compound, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxirane ring, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
33984-81-5 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
4,4,5-trimethyl-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C8H12O2/c1-7(2)8(3)4-5(8)6(9)10-7/h5H,4H2,1-3H3 |
Clé InChI |
AQSFHZUKVHTJIF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2(CC2C(=O)O1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11946012.png)





![2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol](/img/structure/B11946053.png)
![Benz[a]anthracene, 4-chloro-7-methyl-](/img/structure/B11946055.png)
![(3-Amino-4,6-dimethoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11946056.png)

